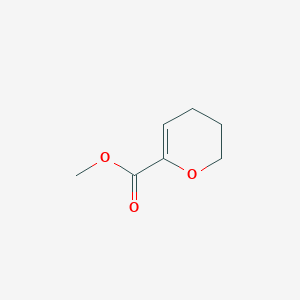

Methyl 3,4-dihydro-2H-pyran-6-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,4-dihydro-2H-pyran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-9-7(8)6-4-2-3-5-10-6/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRNOXLRRZQVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560685 | |

| Record name | Methyl 3,4-dihydro-2H-pyran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129201-92-9 | |

| Record name | Methyl 3,4-dihydro-2H-pyran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3,4-dihydro-2H-pyran-6-carboxylate

Introduction

For researchers, scientists, and professionals in drug development, a profound understanding of the physicochemical properties of heterocyclic compounds is paramount. Methyl 3,4-dihydro-2H-pyran-6-carboxylate, a member of the dihydropyran family, represents a significant scaffold in medicinal chemistry and organic synthesis. The dihydropyran motif is a privileged structure found in numerous natural products and pharmacologically active molecules.[1] The strategic placement of the methyl carboxylate group on this unsaturated heterocyclic ring system offers a versatile platform for molecular elaboration, making a detailed examination of its properties essential for its effective application.

Molecular Structure and Core Chemical Identity

The foundational step in understanding a molecule's behavior is a thorough analysis of its structure. This compound features a six-membered dihydropyran ring containing an endocyclic oxygen atom and a double bond between carbons 5 and 6. The methyl ester functional group is attached to C6, directly adjacent to the ring oxygen. This arrangement classifies the molecule as an enol ether ester, a structural feature that dictates much of its reactivity.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10, fontname="sans-serif"];

} Caption: 2D structure of this compound.

Key Structural Identifiers:

| Identifier | Value | Source |

| Molecular Formula | C₇H₁₀O₃ | (Calculated) |

| IUPAC Name | This compound | (Nomenclature) |

| Molecular Weight | 142.15 g/mol | (Calculated) |

| Parent Acid (CAS) | 40133-14-8 | PubChem |

Physicochemical Properties: A Comparative and Predictive Analysis

Given the scarcity of direct experimental data, we present a table summarizing key physicochemical properties. This includes computed data for the parent carboxylic acid (3,4-dihydro-2H-pyran-6-carboxylic acid) and experimental data for a closely related isomer, methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate, to provide a scientifically grounded estimation of the target molecule's characteristics.

| Property | 3,4-dihydro-2H-pyran-6-carboxylic acid (Parent Acid) | Methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate (Isomer) | This compound (Target - Predicted) |

| CAS Number | 40133-14-8 | 57987-84-5 | Not available |

| Molecular Formula | C₆H₈O₃[2] | C₈H₁₂O₃[3] | C₇H₁₀O₃ |

| Molecular Weight | 128.13 g/mol [2] | 156.18 g/mol [3] | 142.15 g/mol |

| Boiling Point | Data not available | 67-69 °C @ 2 Torr[3] | Expected to be in a similar range under vacuum. |

| Density | Data not available | 1.081 g/cm³ (Predicted)[3] | Expected to be slightly lower than the isomer due to less substitution. |

| Solubility | Data not available | Data not available | Expected to have moderate solubility in organic solvents (e.g., dichloromethane, ethyl acetate, THF) and low solubility in water. |

| XlogP (Predicted) | 0.9[2] | Data not available | Expected to be slightly higher than the parent acid due to the methyl ester group. |

Reactivity and Stability Profile

The chemical behavior of this compound is governed by the interplay of its functional groups.

-

Enol Ether System: The double bond is electron-rich due to the adjacent oxygen atom, making it susceptible to electrophilic attack. It can undergo reactions such as hydrolysis under acidic conditions to yield a δ-ketoester. This sensitivity to acid is a critical consideration for reaction and storage conditions.

-

Ester Functionality: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. It can also serve as a site for nucleophilic acyl substitution, allowing for the synthesis of amides or other ester derivatives.

-

Diels-Alder Reactivity: The electron-rich diene system can potentially participate in inverse-electron-demand Diels-Alder reactions, a common synthetic route for constructing more complex heterocyclic systems.

-

Stability: The molecule is expected to be sensitive to strong acids and prolonged exposure to light and air, which can promote polymerization or degradation.[3] For laboratory use, it should be stored in a cool, dark, and well-ventilated place, preferably under an inert atmosphere.

Spectroscopic Characterization: An Interpretive Guide

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra for this compound are not publicly cataloged, we can predict the key features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Vinyl Proton: A signal between δ 4.5-5.5 ppm, likely a triplet or doublet of doublets, corresponding to the proton on the double bond (at C5).

-

Methyl Ester Protons: A sharp singlet at approximately δ 3.7 ppm integrating to 3H.

-

Ring Methylene Protons: A series of multiplets in the δ 1.8-2.5 ppm range corresponding to the protons at C2, C3, and C4. The protons at C2, being adjacent to the oxygen, would likely be the most downfield of this group.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal in the δ 160-170 ppm range.

-

Olefinic Carbons: Two signals in the δ 100-150 ppm range, with the C6 carbon being more downfield due to its attachment to both an oxygen and the ester group.

-

Methyl Ester Carbon: A signal around δ 52 ppm.

-

Ring Methylene Carbons: Signals in the δ 20-70 ppm range.

-

Infrared (IR) Spectroscopy

-

C=O Stretch (Ester): A strong, sharp absorption band around 1710-1740 cm⁻¹.

-

C=C Stretch (Alkene): A medium intensity band around 1640-1680 cm⁻¹.

-

C-O Stretch (Ester and Ether): Strong bands in the 1000-1300 cm⁻¹ region.

-

C-H Stretch: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds and just above 3000 cm⁻¹ for the sp² C-H bond.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A peak at m/z = 142.

-

Fragmentation Pattern: Expect to see fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃, m/z = 31) and the methyl carboxylate group (-COOCH₃, m/z = 59). Retro-Diels-Alder fragmentation of the dihydropyran ring is also a common pathway.

Experimental Protocols for Physicochemical Property Determination

For researchers requiring precise experimental data, the following standard methodologies are recommended.

Workflow for Determining Boiling Point

dot digraph "Boiling_Point_Determination" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=9, color="#5F6368"];

} Caption: Workflow for micro-boiling point determination.

Protocol for Solubility Assessment

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, acetone, ethyl acetate, hexane).

-

Sample Addition: To 1 mL of each solvent in a separate vial, add a small, measured amount of this compound (e.g., 10 mg).

-

Mixing: Agitate the vials vigorously (e.g., using a vortex mixer) for a set period (e.g., 1 minute).

-

Observation: Visually inspect for complete dissolution. If dissolved, add another measured amount of the compound and repeat until saturation is reached.

-

Quantification: Express solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related dihydropyran compounds suggest the following precautions:

-

Hazards: Likely to be a flammable liquid and may cause skin and eye irritation.[3] Inhalation of vapors may cause respiratory irritation.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3] Due to its potential sensitivity to acid, light, and air, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Conclusion

This compound is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. While a comprehensive, experimentally verified dataset of its physicochemical properties is not yet established in the public domain, this guide provides a robust framework for its use. By leveraging data from closely related structures and established chemical principles, researchers can confidently handle, characterize, and employ this valuable molecule in their work. The provided protocols for property determination offer a pathway for laboratories to generate the specific data required for their applications, furthering the collective understanding of this important chemical entity.

References

-

PubChem. . National Center for Biotechnology Information.

-

Chemspace. .

-

ChemBK. .

-

PubChem. . National Center for Biotechnology Information.

-

Mohajer, F., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 10, 965578. [Link].

-

National Center for Biotechnology Information (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. PubChem. [Link].

-

PubChem. . National Center for Biotechnology Information.

-

National Institute of Standards and Technology. . NIST Chemistry WebBook.

-

Cheméo. .

-

Wikipedia. .

-

PubChem. . National Center for Biotechnology Information.

-

ChemicalBook. .

-

Google Patents. .

-

Chemical Synthesis Database. .

-

Biosynth. .

-

PubChemLite. .

-

ChemicalBook. .

-

Organic Chemistry Portal. .

-

National Institute of Standards and Technology. . NIST Chemistry WebBook.

-

Sigma-Aldrich. .

-

Sigma-Aldrich. .

Sources

An In-depth Technical Guide to Dihydropyran Carboxylates: Synthesis, Properties, and Applications in Modern Chemistry

This guide provides a comprehensive overview of methyl 3,4-dihydro-2H-pyran-6-carboxylate and its closely related analogues. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, synthesis, and practical applications of this important class of heterocyclic compounds.

Introduction and Nomenclature

The 3,4-dihydro-2H-pyran scaffold is a prevalent structural motif in a multitude of natural products and pharmacologically active molecules.[1] Its derivatives, particularly the carboxylated forms, serve as versatile intermediates in organic synthesis. While the specific compound "this compound" is not widely documented with a unique CAS number in major chemical databases, several closely related and commercially available analogues are of significant scientific interest.

It is crucial to distinguish between the different isomers and substituted derivatives. For instance, methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate has a registered CAS number of 57987-84-5.[2] The corresponding carboxylic acid, 3,4-dihydro-2H-pyran-6-carboxylic acid, is also a recognized compound.[3] This guide will focus on the general synthesis and utility of these dihydropyran carboxylates, providing a foundational understanding applicable to various derivatives.

The core structure consists of a six-membered ring containing one oxygen atom and a double bond. The "3,4-dihydro" designation indicates the saturation of the bond between carbons 3 and 4, and "2H-pyran" specifies the position of the saturated carbon atom adjacent to the oxygen. The carboxylate group's position on the ring significantly influences the molecule's reactivity and potential applications.

Physicochemical Properties and Structural Information

The physicochemical properties of dihydropyran carboxylates are influenced by the ester functional group and the heterocyclic ring. These compounds are generally liquids at room temperature with moderate boiling points. They are soluble in a wide range of organic solvents.

| Property | Value (for related compounds) | Source |

| Molecular Formula | C7H10O3 (for the methyl ester of the 6-carboxylic acid) | N/A |

| Molecular Weight | 142.15 g/mol (for the methyl ester of the 6-carboxylic acid) | N/A |

| Boiling Point | 67-69 °C at 2 Torr (for methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate) | [2] |

| Density | 1.081 g/cm³ (predicted for methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate) | [2] |

Below is the general structure of a Methyl Dihydropyran Carboxylate.

Caption: General structure of this compound.

Synthesis Methodologies

The synthesis of dihydropyran derivatives can be achieved through several strategic approaches. A common and effective method is the hetero-Diels-Alder reaction.

Hetero-Diels-Alder Cycloaddition

This powerful reaction involves the [4+2] cycloaddition of a diene with a heterodienophile. In the context of dihydropyran synthesis, an α,β-unsaturated carbonyl compound (the dienophile) reacts with an electron-rich alkene, such as an enol ether (the diene), to form the dihydropyran ring. This method offers excellent control over regioselectivity and stereoselectivity, making it highly valuable in synthetic chemistry.

A generalized workflow for this synthesis is depicted below:

Caption: Synthetic workflow for Dihydropyran Carboxylates via Hetero-Diels-Alder reaction.

Experimental Protocol: Synthesis of a Dihydropyran Derivative

This protocol is a representative example and may require optimization for specific substrates.

-

Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the α,β-unsaturated ester (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

-

Catalyst Addition (Optional): If a Lewis acid catalyst is used to enhance reactivity and selectivity, add it to the reaction mixture at a controlled temperature (e.g., 0 °C or -78 °C).

-

Diene Addition: Add the enol ether (1.2 eq) dropwise to the stirred solution over a period of 15-30 minutes.

-

Reaction Monitoring: Allow the reaction to proceed at the chosen temperature. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

-

Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry) to confirm its structure and purity.

Key Applications in Research and Development

The dihydropyran ring is a key structural component in many biologically active compounds and natural products.[1] Consequently, dihydropyran carboxylates are valuable building blocks in the synthesis of more complex molecules.

Drug Discovery

The dihydropyran moiety is present in numerous compounds with diverse pharmacological activities. For instance, derivatives of 3,6-dihydro-2H-pyran have been investigated as potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a crucial protein kinase involved in cell growth and proliferation.[4] The ability to readily synthesize and functionalize the dihydropyran ring makes it an attractive scaffold for medicinal chemists.

Furthermore, specific enantiomers of dihydropyran derivatives, such as (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, have been utilized in the synthesis of potent adenosine A2A and A3 receptor agonists, which have potential therapeutic applications in inflammation and other conditions.[5]

Organic Synthesis

Beyond medicinal chemistry, dihydropyrans are widely used as protecting groups for alcohols. The reaction of an alcohol with 3,4-dihydro-2H-pyran in the presence of an acid catalyst forms a tetrahydropyranyl (THP) ether, which is stable to a variety of reaction conditions but can be easily removed under acidic conditions.[6] This protective strategy is a cornerstone of multi-step organic synthesis.

The double bond in the dihydropyran ring also allows for a range of chemical transformations, including hydrogenation to form tetrahydropyran derivatives, epoxidation, and dihydroxylation, further expanding their synthetic utility.[7]

Safety and Handling

Dihydropyran derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.[8][9] They are generally flammable liquids and may cause skin and eye irritation.[8][9] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[8][9][10]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8]

Conclusion

This compound and its analogues are valuable and versatile compounds in modern chemical research. Their synthesis, primarily through the robust hetero-Diels-Alder reaction, provides access to a wide range of derivatives. These compounds serve as crucial intermediates in the synthesis of complex natural products and pharmacologically active molecules, and as fundamental protecting groups in organic synthesis. A thorough understanding of their properties, synthesis, and applications is essential for researchers and scientists working in organic chemistry and drug discovery.

References

-

ChemBK. (n.d.). methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). (3,4-dihydro-2H-pyran-2-yl)methyl 3,4-dihydro-2H-pyran-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-dihydro-2H-pyran-6-carboxylic acid. Retrieved from [Link]

-

LookChem. (n.d.). methyl 4-(acetylamino)-2-methoxy-3,4-dihydro-2H-pyran-6-carboxylate SDS. Retrieved from [Link]

-

Chemspace. (n.d.). Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.

-

Organic Chemistry Portal. (n.d.). 3,4-Dihydro-2H-pyran synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2H-Pyran, 3,4-dihydro- (CAS 110-87-2). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). Retrieved from [Link]

-

MDPI. (2023, April 26). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Retrieved from [Link]

-

Wikipedia. (n.d.). Hexenuronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Retrieved from [Link]

-

PubMed. (2010, January 15). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. 3,4-dihydro-2H-pyran-6-carboxylic acid | C6H8O3 | CID 12511667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,4-Dihydro-2H-pyran | 110-87-2 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

A Technical Guide to Methyl 3,4-dihydro-2H-pyran-6-carboxylate: From Foundational Principles to Modern Synthesis

Introduction: A Versatile Heterocyclic Building Block

Methyl 3,4-dihydro-2H-pyran-6-carboxylate is a heterocyclic compound of significant interest in synthetic organic chemistry. Its dihydropyran core, featuring both an ether linkage and a vinyl ether moiety, coupled with a reactive carboxylate group, renders it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides an in-depth exploration of the discovery, historical context, and fundamental synthetic methodologies for this compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

The Genesis of a Synthesis: The Diels-Alder Reaction

The story of this compound is intrinsically linked to one of the most powerful reactions in organic chemistry: the Diels-Alder reaction. First described in 1928 by German chemists Otto Diels and Kurt Alder, this discovery was a monumental leap in the construction of six-membered rings and earned them the Nobel Prize in Chemistry in 1950.[1] The reaction, a [4+2] cycloaddition, typically involves a conjugated diene and a substituted alkene (the dienophile) to form a cyclohexene derivative.

The true innovation that paved the way for the synthesis of compounds like this compound was the extension of this principle to include heteroatoms, a variant known as the hetero-Diels-Alder reaction.[1] In this variation, either the diene or the dienophile (or both) contains a heteroatom, such as oxygen or nitrogen. When a carbonyl group, for instance, acts as the dienophile, the resulting product is a dihydropyran ring. This specific transformation is often referred to as an oxo-Diels-Alder reaction.[1][2]

While the precise first synthesis of this compound is not readily identifiable in contemporary digital archives, its conceptual origins are firmly rooted in the early explorations of the Diels-Alder reaction. Acrolein, a key precursor to our target molecule, was among the dienophiles investigated in the seminal work of Diels and Alder.[3] The first documented oxo-Diels-Alder reaction was reported in 1949 by Thomas L. Gresham and Thomas R. Steadman, who utilized formaldehyde as the dienophile.[2] It is a logical and widely accepted extension that the reaction of acrolein (as the dienophile) with methyl acrylate (acting as the diene component in an inverse-electron-demand scenario) was explored in the period following these foundational discoveries.

The Core Synthesis: An Inverse-Electron-Demand Hetero-Diels-Alder Reaction

The primary and most direct route to this compound is the hetero-Diels-Alder reaction between acrolein and methyl acrylate. This reaction is a classic example of an inverse-electron-demand Diels-Alder reaction. In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. In the inverse-demand variant, this is reversed: an electron-poor diene (or a component that can act as such) reacts with an electron-rich dienophile.

In the synthesis of our target molecule, acrolein, an α,β-unsaturated aldehyde, serves as the electron-poor component, while methyl acrylate, an α,β-unsaturated ester, acts as the electron-rich component. The reaction proceeds through a concerted, pericyclic transition state to form the six-membered dihydropyran ring.

Reaction Mechanism

The mechanism involves the [4+2] cycloaddition of the conjugated system. The carbonyl group of acrolein acts as the dienophile, with the C=O double bond participating in the reaction. The double bond of methyl acrylate serves as the diene component.

Caption: Overall transformation of the hetero-Diels-Alder reaction.

The concerted nature of the reaction allows for a high degree of stereocontrol, although for this specific achiral synthesis, stereochemistry is not a factor in the product.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

-

Acrolein (freshly distilled)

-

Methyl acrylate (inhibitor removed)

-

Hydroquinone (inhibitor)

-

Toluene (dry)

-

High-pressure reaction vessel or sealed tube

Procedure:

-

Preparation of Reaction Mixture: In a thick-walled, high-pressure reaction vessel, combine freshly distilled acrolein (1.0 equivalent) and methyl acrylate (1.2 equivalents).

-

Addition of Inhibitor: Add a catalytic amount of hydroquinone (approximately 0.1 mol%) to prevent polymerization of the acrylate.

-

Solvent: Add dry toluene to dissolve the reactants (concentration typically 1-2 M).

-

Reaction Conditions: Seal the vessel tightly and heat the mixture to 150-180 °C for 12-24 hours. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully vent any excess pressure.

-

Purification: Concentrate the reaction mixture under reduced pressure to remove the toluene and any unreacted starting materials. The crude product is then purified by fractional distillation under vacuum to yield this compound as a colorless liquid.

Quantitative Data Summary

| Parameter | Value | Reference/Comment |

| Typical Yield | 40-60% | Yields can vary based on reaction scale and purity of reagents. |

| Reaction Temperature | 150-180 °C | Higher temperatures favor the reaction rate but can lead to side products. |

| Reaction Time | 12-24 hours | Monitored by GC or TLC for completion. |

| Pressure | Autogenous | The reaction is performed in a sealed vessel. |

| Boiling Point | Approx. 70-75 °C at 10 mmHg | Value for the purified product. |

Modern Synthetic Approaches and Causality in Experimental Choices

While the thermal Diels-Alder reaction remains a fundamental approach, modern organic synthesis often employs catalysts to improve reaction efficiency, yield, and selectivity, and to allow for milder reaction conditions.

-

Lewis Acid Catalysis: The use of Lewis acids, such as zinc chloride, aluminum chloride, or boron trifluoride etherate, can significantly accelerate the hetero-Diels-Alder reaction. The Lewis acid coordinates to the carbonyl oxygen of the acrolein, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO) accelerates the reaction, often allowing it to proceed at lower temperatures.

Caption: Workflow of Lewis acid-catalyzed hetero-Diels-Alder synthesis.

-

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral secondary amines, for example, can be used to catalyze hetero-Diels-Alder reactions, enabling the synthesis of enantiomerically enriched dihydropyran derivatives. This is of particular importance in the synthesis of chiral drugs and natural products.

The choice between a purely thermal process and a catalyzed one is dictated by the specific requirements of the synthesis. For large-scale industrial production where cost is a primary driver, a thermal process might be preferred. In the context of fine chemical and pharmaceutical synthesis, where high selectivity and mild conditions are paramount, a catalyzed approach is often the method of choice.

Conclusion

The discovery and development of the synthesis of this compound are a direct consequence of the foundational principles of the Diels-Alder reaction. From its conceptual beginnings in the early 20th century to the sophisticated catalyzed methods of today, the synthesis of this valuable heterocyclic building block showcases the enduring power and versatility of one of organic chemistry's most important transformations. For the modern researcher, a thorough understanding of these historical and mechanistic underpinnings is crucial for the rational design of synthetic routes to complex molecular targets.

References

-

Diels, O.; Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. [Link]

-

Gresham, T. L.; Steadman, T. R. (1949). A Diels-Alder Type Reaction with Formaldehyde. Journal of the American Chemical Society, 71(2), 737–738. [Link]

-

Wikipedia contributors. (2023). Oxo-Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023). Acrolein. In Wikipedia, The Free Encyclopedia. [Link]

Sources

An In-depth Technical Guide to Methyl 3,4-dihydro-2H-pyran-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 3,4-dihydro-2H-pyran-6-carboxylate, a heterocyclic compound of interest in synthetic chemistry and drug discovery. By synthesizing fundamental physicochemical data, spectroscopic analysis, and proven synthetic methodologies, this document serves as a crucial resource for professionals engaged in the exploration and application of novel chemical entities.

Core Molecular Attributes

This compound is the methyl ester of 3,4-dihydro-2H-pyran-6-carboxylic acid. The foundational step in the characterization of any molecule is the precise determination of its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for high-resolution mass spectrometry analysis.

The parent carboxylic acid, 3,4-dihydro-2H-pyran-6-carboxylic acid, has the molecular formula C₆H₈O₃[1]. The formation of the methyl ester involves the replacement of the acidic proton of the carboxyl group with a methyl group. This results in the addition of a CH₂ unit and the net addition of 14.03 atomic mass units to the molecular weight.

Based on this, the molecular formula for this compound is C₇H₁₀O₃ .

The molecular weight is calculated from the atomic weights of its constituent elements:

-

Carbon: 7 x 12.011 amu

-

Hydrogen: 10 x 1.008 amu

-

Oxygen: 3 x 15.999 amu

This yields a molecular weight of approximately 142.15 g/mol .

Physicochemical Properties Summary

The physicochemical properties of dihydropyran derivatives are pivotal in determining their behavior in both chemical and biological systems. These properties influence solubility, reactivity, and pharmacokinetic profiles in drug development.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₁₀O₃ | Calculated |

| Molecular Weight | 142.15 g/mol | Calculated |

| CAS Number | Not explicitly found | N/A |

| Physical State | Expected to be a liquid or low-melting solid at STP | Inferred from similar structures |

| Boiling Point | Estimated to be in the range of 180-220 °C | Extrapolated from related pyran esters |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) and sparingly soluble in water | General properties of esters |

Molecular Structure and Logic

The structural arrangement of this compound dictates its chemical reactivity and its potential for intermolecular interactions. The dihydropyran ring is a six-membered heterocycle containing one oxygen atom and a double bond, making it an enol ether derivative.

Caption: 2D Structure of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several established organic chemistry transformations. A common and reliable method is the esterification of the parent carboxylic acid.

Proposed Synthetic Workflow

The synthesis can be logically broken down into two main stages: the formation of the dihydropyran ring system with the carboxylic acid moiety, followed by esterification.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol outlines a standard procedure for the synthesis of the title compound from its corresponding carboxylic acid.

Materials:

-

3,4-dihydro-2H-pyran-6-carboxylic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (20-50 eq, serves as solvent and reagent)

-

Sulfuric acid (H₂SO₄), concentrated (catalytic amount, e.g., 0.05 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dihydro-2H-pyran-6-carboxylic acid.

-

Reagent Addition: Add anhydrous methanol to the flask, ensuring the starting material is fully dissolved.

-

Catalysis: While stirring, carefully add the catalytic amount of concentrated sulfuric acid dropwise.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude ester by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Spectroscopic Characterization

The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques. Below are the expected spectral features for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

-OCH₃ (methyl ester): A sharp singlet at approximately 3.7-3.8 ppm.

-

Vinyl Proton (-CH=): A multiplet in the region of 6.0-6.5 ppm.

-

Allylic Protons (-O-CH₂-C=): A multiplet around 4.0-4.2 ppm.

-

Aliphatic Protons (-CH₂-CH₂-): Multiplets in the upfield region of 1.8-2.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically 165-175 ppm.

-

Olefinic Carbons (-C=C-): Signals between 100-150 ppm.

-

Ester Methyl Carbon (-OCH₃): A signal around 50-55 ppm.

-

Aliphatic Carbons (-CH₂-): Signals in the upfield region, generally between 20-40 ppm.

FT-IR (Fourier-Transform Infrared) Spectroscopy

-

C=O Stretch (Ester): A strong, sharp absorption band around 1710-1735 cm⁻¹.

-

C=C Stretch (Alkene): A medium intensity band around 1640-1680 cm⁻¹.

-

C-O Stretch (Ester and Ether): Strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹.

-

sp² C-H Stretch: A band just above 3000 cm⁻¹.

-

sp³ C-H Stretch: Bands just below 3000 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 142.15). High-resolution mass spectrometry would confirm the elemental composition.

-

Fragmentation Pattern: Common fragmentation patterns for esters include the loss of the -OCH₃ group (M-31) and the -COOCH₃ group (M-59).

Applications and Future Directions

Dihydropyran derivatives are prevalent scaffolds in natural products and pharmacologically active molecules. Their utility stems from their conformational flexibility and the synthetic handles they provide for further elaboration. This compound can serve as a versatile intermediate in the synthesis of more complex molecules, including:

-

Natural Product Synthesis: The dihydropyran moiety is a key structural feature in many natural products with biological activity.

-

Drug Discovery: As a building block, it can be incorporated into larger molecules to modulate their physicochemical properties and biological activities. Pyran derivatives have been investigated for a range of therapeutic applications.[2][3]

-

Materials Science: The polymerizable double bond allows for its use in the development of novel polymers and materials.

The continuous development of efficient synthetic routes to functionalized dihydropyrans is crucial for advancing these fields.

References

-

PubChemLite. 3,4-dihydro-2h-pyran-6-carboxylic acid. Available at: [Link].

Sources

- 1. PubChemLite - 3,4-dihydro-2h-pyran-6-carboxylic acid (C6H8O3) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity [frontiersin.org]

The Dihydropyran Ring System: A Technical Guide to a Privileged Scaffold in Drug Discovery and Organic Synthesis

Abstract

The dihydropyran moiety, a six-membered heterocyclic ring featuring an endocyclic oxygen atom and a carbon-carbon double bond, stands as a cornerstone in the architecture of numerous natural products and synthetic molecules of therapeutic significance.[1][2] Its prevalence is a testament to its evolutionary selection as a key structural motif for imparting potent and diverse biological activities.[1] This in-depth technical guide provides a comprehensive exploration of the core characteristics of the dihydropyran ring system, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental structure and reactivity, detail prominent synthetic strategies for its construction, and present an overview of its role as a versatile pharmacophore and synthetic intermediate. This document aims to serve as a core resource to facilitate the discovery, development, and application of novel molecules centered around this remarkable scaffold.

Structural and Physicochemical Properties

The parent compound, 3,4-dihydro-2H-pyran (DHP), is a colorless liquid with the molecular formula C₅H₈O.[3][4] The defining feature of the dihydropyran ring is the enol ether functionality, which dictates much of its chemical behavior.[2][3]

Conformational Analysis

The dihydropyran ring typically adopts a half-chair or sofa conformation to minimize steric strain. The presence of substituents can significantly influence the preferred conformation, which in turn affects the molecule's reactivity and biological interactions.[5][6] For instance, in halogenated pyran analogues, 1,3-diaxial repulsions can lead to deviations in the intra-annular torsion angles, with the extent of distortion correlating with the size of the halogen substituent.[6][7]

Spectroscopic Signature

The characterization of dihydropyran derivatives relies on a suite of spectroscopic techniques.[8]

| Technique | Key Spectroscopic Features |

| ¹H NMR | Vinylic protons typically appear in the range of δ 4.5-6.5 ppm. The protons on the carbons adjacent to the oxygen atom are deshielded and resonate at approximately δ 3.5-4.0 ppm.[3] |

| ¹³C NMR | The olefinic carbons of the enol ether functionality exhibit characteristic chemical shifts around δ 100-150 ppm. |

| FTIR | A distinctive C=C stretching vibration for the enol ether is observed around 1640-1690 cm⁻¹.[3] |

| Mass Spectrometry | The fragmentation patterns often involve cleavage of the ether linkage and rearrangements of the heterocyclic ring. |

The Nexus of Reactivity: The Enol Ether Moiety

The reactivity of the dihydropyran ring is dominated by its electron-rich enol ether functionality, making the double bond highly susceptible to electrophilic attack and a willing participant in cycloaddition reactions.[2]

Electrophilic Addition and the Tetrahydropyranyl (THP) Protecting Group

One of the most ubiquitous applications of dihydropyran in organic synthesis is as a protecting group for alcohols.[9][10][11] In the presence of an acid catalyst, dihydropyran readily reacts with alcohols to form a tetrahydropyranyl (THP) ether.[4][12] This acetal linkage is stable to a wide range of reaction conditions, including strongly basic media, organometallic reagents, and hydrides, yet it is easily cleaved under mild acidic conditions to regenerate the parent alcohol.[9][10][11]

Mechanism of THP Protection: The reaction proceeds via protonation of the dihydropyran double bond to form a resonance-stabilized oxocarbenium ion. The alcohol then acts as a nucleophile, attacking the carbocation to form the THP ether after deprotonation.[10]

Caption: Mechanism of THP ether formation.

Experimental Protocol: General Procedure for THP Protection of a Primary Alcohol

-

To a solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add 3,4-dihydro-2H-pyran (1.2 eq).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.02 eq).

-

Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude THP-protected alcohol, which can be purified by column chromatography.[13]

Cycloaddition Reactions: Building Molecular Complexity

The double bond of the dihydropyran ring system can participate in various cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic systems.

Dihydropyrans can act as dienophiles in inverse-electron-demand hetero-Diels-Alder reactions, reacting with electron-deficient dienes to form fused pyran systems.[14][15] Conversely, carbonyl compounds can react with conjugated dienes in an oxo-Diels-Alder reaction to yield dihydropyran rings.[14] These reactions can be catalyzed by Lewis acids to enhance their rate and stereoselectivity.[16][17]

Caption: The Ferrier Rearrangement.

The Dihydropyran Scaffold in Drug Discovery

The dihydropyran ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules. [1][18]Its structural features, including conformational pre-organization and the presence of stereocenters, allow for the precise spatial arrangement of functional groups for optimal interaction with biological targets. [1]

Biological Activities of Dihydropyran-Containing Molecules

Dihydropyran derivatives have demonstrated a broad spectrum of biological activities, including:

-

Anticancer: Many natural and synthetic compounds containing a dihydropyran moiety exhibit potent cytotoxic effects against various cancer cell lines. [18][19]* Antimicrobial: Dihydropyran derivatives have been investigated for their ability to inhibit the growth of various bacterial and fungal strains. [18][20][21]* Antiviral: The neuraminidase inhibitor Zanamivir, used to treat influenza, features a dihydropyran ring. [2]* Enzyme Inhibition: The dihydropyran scaffold serves as a core for the design of various enzyme inhibitors, including BACE inhibitors for Alzheimer's disease and thrombin inhibitors. [22] Table of Representative Biologically Active Dihydropyran Derivatives:

| Compound Class | Target/Activity | Reference |

| Dihydropyranopyran derivatives | Anticancer (CDK2 inhibition) | [19] |

| 1,4-Dihydropyridine derivatives | Antimicrobial, Antineoplastic | [20][21] |

| Dihydropyran-fused diterpenoids | Potential Anticancer Agents | [17] |

| Zanamivir | Antiviral (Neuraminidase inhibitor) | [2] |

Conclusion and Future Perspectives

The dihydropyran ring system continues to be a focal point of research in organic synthesis and medicinal chemistry. Its versatile reactivity, coupled with its prevalence in biologically active natural products, ensures its continued importance as a key building block for the construction of complex molecules. Future research will likely focus on the development of novel, highly stereoselective methods for the synthesis of substituted dihydropyrans and the exploration of new biological activities of this privileged scaffold. The insights provided in this guide aim to equip researchers with the foundational knowledge and practical understanding necessary to harness the full potential of the dihydropyran ring system in their scientific endeavors.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 10. total-synthesis.com [total-synthesis.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Dihydropyran (DHP) [commonorganicchemistry.com]

- 14. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 15. byjus.com [byjus.com]

- 16. Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes [organic-chemistry.org]

- 17. ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Technical Guide to Methyl 3,4-dihydro-2H-pyran-6-carboxylate

Authored For: Researchers, Scientists, and Drug Development Professionals Abstract: This guide provides a comprehensive technical overview of Methyl 3,4-dihydro-2H-pyran-6-carboxylate (CAS No. 129201-92-9), a heterocyclic building block with significant potential in synthetic organic chemistry and medicinal chemistry. We will explore its chemical properties, commercial availability, and synthesis routes. Furthermore, we will delve into its practical applications as a scaffold in drug discovery, supported by established protocols and safety considerations. This document is intended to serve as a foundational resource for scientists looking to incorporate this versatile molecule into their research and development pipelines.

The Dihydropyran Scaffold: A Privileged Structure in Modern Chemistry

The dihydropyran (DHP) ring is a six-membered oxygen-containing heterocycle that is a cornerstone of modern medicinal chemistry. Its prevalence in numerous natural products, such as flavonoids, coumarins, and certain sugars, has long signaled its biological relevance.[1] In drug development, the DHP moiety is considered a "privileged structure" because it can bind to multiple, diverse biological targets. This versatility has led to its incorporation into a wide range of therapeutic agents, including inhibitors of the mammalian target of rapamycin (mTOR) and potent adenosine receptor agonists.[2][3] The specific subject of this guide, this compound, offers chemists a functionalized DHP scaffold, ripe for elaboration into more complex, biologically active molecules.

Compound Profile: this compound

Chemical Identity and Structure

This compound is an ester derivative of dihydropyran carboxylic acid. The placement of the methyl carboxylate group at the 6-position, adjacent to the ring oxygen and conjugated with the endocyclic double bond, defines its reactivity.

-

Molecular Formula: C₇H₁₀O₃[4]

-

Molecular Weight: 142.15 g/mol [4]

-

CAS Number: 129201-92-9

-

Canonical SMILES: COC(=O)C1=COCCC1

Caption: Structure of this compound.

Physicochemical and Safety Considerations

While specific, verified data for this exact isomer is sparse, we can infer its properties and handling requirements from related dihydropyran structures.

Table 1: Inferred Properties and Safety Profile

| Property | Value / Observation | Rationale / Source |

|---|---|---|

| Appearance | Colorless to pale yellow liquid | Typical for similar small organic esters. |

| Stability | Stable under normal conditions. Sensitive to strong acids and oxidizing agents. | Dihydropyrans are known to be acid-sensitive due to the vinyl ether moiety.[5][6] |

| Hazards | Flammable liquid. Causes skin and serious eye irritation. | Based on safety data for the parent 3,4-Dihydro-2H-pyran and related structures.[7] |

| Storage | Store in a cool, well-ventilated place away from ignition sources. Keep container tightly closed. | Standard procedure for flammable organic liquids.[5] |

Expert Insight: The vinyl ether functionality is the most reactive part of the molecule. It is susceptible to hydrolysis under acidic conditions, which would cleave the tetrahydropyranyl ether if it were being used as a protecting group.[6] In this molecule, acid could potentially catalyze polymerization or other undesired side reactions. Therefore, all manipulations should be performed under neutral or basic conditions unless a specific acid-catalyzed reaction is intended.

Commercial Availability and Procurement

This compound is available commercially, primarily from suppliers specializing in research chemicals, building blocks, and screening compounds. It is not typically stocked in bulk quantities but can often be sourced via custom synthesis for larger-scale needs.

Table 2: Representative Supplier Compendium

| Supplier | CAS Number | Purity | Notes |

|---|---|---|---|

| Smolecule | 129201-92-9 | >95% | Available in research quantities (mg to g).[4] |

| Chemspace | N/A | Varies | Lists analogues like Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate.[8] |

| TaiChem Taizhou Ltd. | N/A | Pharmaceutical Grade | Manufactures related isomers, indicating capability for custom synthesis.[9] |

Trustworthiness in Procurement: When sourcing this compound, it is critical for the researcher to perform their own quality control.

-

Verify the CAS Number: Ensure the supplier is providing 129201-92-9 and not a structural isomer.

-

Request a Certificate of Analysis (CoA): The CoA should confirm identity (e.g., via ¹H NMR and MS) and purity (e.g., via HPLC or GC).

-

Evaluate Supplier Reputation: Choose suppliers with a track record in providing high-quality synthetic building blocks.

Synthesis and Manufacturing Routes

The synthesis of dihydropyrans is a well-established field in organic chemistry. The target molecule can be approached through several reliable methods, with the Hetero-Diels-Alder reaction being one of the most elegant and direct.[10]

Retrosynthetic Analysis

A logical disconnection approach points towards a [4+2] cycloaddition between an electron-rich dienophile (a vinyl ether) and an electron-poor diene.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound | 129201-92-9 [smolecule.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate - C8H12O3 | CSMB00015302178 [chem-space.com]

- 9. echemi.com [echemi.com]

- 10. organic-chemistry.org [organic-chemistry.org]

An In-depth Technical Guide to the Safe Handling of Methyl 3,4-dihydro-2H-pyran-6-carboxylate

This guide provides comprehensive safety protocols and handling precautions for Methyl 3,4-dihydro-2H-pyran-6-carboxylate (CAS No. 57987-84-5), a heterocyclic compound pertinent to professionals in research, chemical synthesis, and drug development. Synthesizing data from available safety information and expert knowledge of related chemical structures, this document is designed to empower researchers with the knowledge to mitigate risks and ensure a safe laboratory environment.

A Note on Scientific Responsibility: While this guide is thoroughly researched, it is based on a combination of specific GHS classifications for the target compound and more detailed data from structurally similar dihydropyran derivatives. It is imperative for all personnel to obtain and meticulously review the official Safety Data Sheet (SDS) provided by their specific chemical supplier before any handling, storage, or disposal of this compound. This document serves to supplement, not replace, the supplier-specific SDS.

Compound Identification and Hazard Classification

This compound is a substituted dihydropyran, a class of heterocyclic ethers. The primary hazards associated with this specific compound have been identified, indicating it requires careful handling.

GHS Hazard Classification:

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332).[1]

-

Eye Damage/Irritation: Causes serious eye irritation (H319).[1]

Based on the known reactivity and hazards of the dihydropyran scaffold, further potential hazards should be anticipated:

-

Flammability: Many low molecular weight ethers and heterocyclic compounds are flammable. The parent compound, 3,4-Dihydro-2H-pyran, is classified as a highly flammable liquid and vapor.[2][3][4] Vapors can be heavier than air and may travel to an ignition source.[2][5]

-

Peroxide Formation: Like many cyclic ethers, dihydropyrans may form explosive peroxides upon exposure to air and light over time.[2] This is a critical, often overlooked, hazard that necessitates specific storage and handling protocols.

-

Skin Irritation: Direct contact may cause skin irritation.[3][4]

-

Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[4]

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 57987-84-5 | [1][6][7][8] |

| Molecular Formula | C₈H₁₂O₃ | [1][6][8] |

| Molecular Weight | 156.18 g/mol | [1][6][8] |

| Boiling Point | 67-69 °C (at 2 Torr) | ChemBK |

Core Safety Protocols: A Risk Mitigation Workflow

A systematic approach to handling this compound is essential. The following workflow outlines the critical decision points and safety measures from procurement to disposal.

Caption: Risk mitigation workflow for handling this compound.

Detailed Handling and Storage Procedures

Adherence to these protocols is critical for minimizing exposure and preventing incidents.

Engineering Controls

The primary engineering control for this compound is a certified chemical fume hood. All manipulations, including weighing, transferring, and use in reactions, must be performed within a fume hood to prevent inhalation of potentially harmful vapors. Ensure the fume hood has adequate airflow and is not cluttered, as this can disrupt its efficacy.[9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.

-

Eye and Face Protection: Chemical splash goggles are required at all times.[10] For procedures with a higher risk of splashing, such as transfers under positive pressure, a face shield should be worn in addition to goggles.[11]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before each use. Remove gloves using the proper technique and wash hands thoroughly after handling the chemical.[12]

-

Lab Coat: A flame-resistant lab coat must be worn and kept fully fastened.

-

-

Respiratory Protection: For routine operations within a functioning fume hood, respiratory protection is typically not required. However, in the case of a spill or ventilation failure, a respirator with an organic vapor cartridge may be necessary.[10]

Storage and Stability Management

Improper storage can lead to the formation of hazardous peroxides.

-

Conditions: Store containers in a cool, dry, and dark location, away from heat, sparks, and open flames. The storage area should be well-ventilated.

-

Inert Atmosphere: To prevent peroxide formation, it is best practice to store the compound under an inert atmosphere (e.g., nitrogen or argon).

-

Incompatibilities: Segregate from strong oxidizing agents, acids, and alcohols.[2][3][13]

-

Peroxide Detection: If the compound has been stored for an extended period or exposed to air, it must be tested for the presence of peroxides before use, especially before any distillation or concentration step. Commercially available peroxide test strips can be used for this purpose.

Emergency Procedures: A Self-Validating Response System

Rapid and correct response to an incident is crucial. All laboratory personnel must be familiar with these procedures and the location of all safety equipment.

Exposure Response

| Exposure Route | Immediate Action | Follow-Up |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[2] | Seek immediate medical attention. |

| Skin Contact | Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water.[2][14] | Seek medical attention if irritation develops or persists. |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[14] | Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2][14] | Seek immediate medical attention. |

Accidental Release (Spill) Response

The response to a spill should be systematic to ensure the safety of all personnel and to effectively contain the hazard.

Caption: Step-by-step workflow for responding to an accidental spill.

Waste Disposal

All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.

-

Segregation: Collect waste in a designated, properly sealed, and clearly labeled container.

-

Labeling: The label must include the full chemical name and associated hazard warnings.

-

Disposal: Dispose of the waste through your institution's certified hazardous waste management program. Do not dispose of it down the drain or in regular trash.[3]

By implementing these comprehensive safety measures, researchers and drug development professionals can handle this compound with confidence, ensuring both personal safety and the integrity of their scientific work.

References

-

Alachem Co., Ltd. (n.d.). 57987-84-5 | methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2022). Safety Data Sheet: 3,4-dihydro-2H-pyran. Retrieved from [Link]

-

Chemsrc. (2025). methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%. Retrieved from [Link]

-

Angene Chemical. (2021). Safety Data Sheet - 4-Aminotetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate. Retrieved from [Link]

-

LookChem. (n.d.). methyl 4-(acetylamino)-2-methoxy-3,4-dihydro-2H-pyran-6-carboxylate SDS. Retrieved from [Link]

-

Loba Chemie. (2016). 3,4-DIHYDRO-2H-PYRAN FOR SYNTHESIS MSDS. Retrieved from [Link]

-

ETH Zurich. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]

Sources

- 1. 57987-84-5 | Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate | Ambeed.com [ambeed.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. fishersci.com [fishersci.com]

- 4. lobachemie.com [lobachemie.com]

- 5. chemos.de [chemos.de]

- 6. 57987-84-5 | methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate - Alachem Co., Ltd. [alachem.co.jp]

- 7. CAS#:57987-84-5 | methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate | Chemsrc [chemsrc.com]

- 8. guidechem.com [guidechem.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. echemi.com [echemi.com]

- 11. angenechemical.com [angenechemical.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

Solubility profile of Methyl 3,4-dihydro-2H-pyran-6-carboxylate in common solvents

An In-depth Technical Guide to the Solubility Profile of Methyl 3,4-dihydro-2H-pyran-6-carboxylate in Common Solvents

Foreword: Navigating the Data Gap for this compound

In the landscape of chemical research and drug development, it is not uncommon to encounter compounds with yet-to-be-characterized physicochemical properties. This compound is one such molecule. A comprehensive search of the existing scientific literature reveals a notable absence of published data regarding its solubility in common laboratory solvents. This guide, therefore, takes a proactive and predictive approach. As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a robust framework for understanding and experimentally determining the solubility profile of this compound. We will proceed by first dissecting the molecular structure to predict its physicochemical behavior, then outline a rigorous, self-validating experimental protocol for solubility determination, and finally, present a predicted solubility profile based on established chemical principles.

Physicochemical Properties: A Predictive Analysis

The solubility of a compound is fundamentally governed by its molecular structure. By examining the constituent functional groups of this compound, we can infer its key physicochemical properties.

Molecular Structure:

-

Molecular Formula: C₇H₁₀O₃

-

Molecular Weight: 142.15 g/mol

-

Key Functional Groups:

-

Ester (Methyl Carboxylate): This group introduces polarity and a hydrogen bond acceptor site (the carbonyl oxygen and the ether-like oxygen).

-

Dihydropyran Ring: This cyclic ether contributes to the molecule's overall polarity. The ether oxygen is a hydrogen bond acceptor.

-

Alkene: The carbon-carbon double bond within the ring adds some rigidity and electron density.

-

Predicted Properties:

-

Polarity: The presence of the ester and ether functionalities suggests that this compound is a moderately polar molecule .

-

Hydrogen Bonding: It can act as a hydrogen bond acceptor at the oxygen atoms of the ester and the dihydropyran ring. It does not have any hydrogen bond donor capabilities.

-

Physical State: At room temperature, it is likely to be a liquid or a low-melting solid.

These predicted properties form the basis for anticipating its solubility in various solvents, guided by the principle of "like dissolves like."

Predicted Solubility Profile

Based on the predicted physicochemical properties, we can anticipate the solubility of this compound in common laboratory solvents. The following table summarizes these predictions. It is crucial to note that these are educated estimates and must be confirmed by experimental data.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | These solvents can engage in hydrogen bonding with the ester and ether oxygens of the solute. The alkyl portion of the alcohols will also interact favorably with the hydrocarbon backbone of the molecule. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | The high dipole moment of these solvents will effectively solvate the polar ester group. The lack of hydrogen bond donation from the solvent is not a significant hindrance as the solute is not a hydrogen bond donor. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | While the dihydropyran ring has some nonpolar character, the polar ester group will limit solubility in highly nonpolar solvents. Diethyl ether may show moderate solubility due to its ether linkage. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have a moderate polarity and are excellent at dissolving a wide range of organic compounds, including those with ester functionalities. |

Experimental Determination of Solubility: A Self-Validating Protocol

The cornerstone of this guide is a detailed, step-by-step protocol for the experimental determination of the solubility of this compound. This protocol is designed to be self-validating by ensuring equilibrium is reached and measurements are accurate.[1][2]

Materials and Equipment

-

This compound (solute)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, DMSO, THF, hexane, toluene, dichloromethane)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow Diagram

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Protocol

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which it is freely soluble, e.g., acetonitrile).

-

Inject these standards into the HPLC or GC system to generate a calibration curve of peak area versus concentration. This is a critical step for the trustworthiness of the final measurements.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the test solvent. The presence of undissolved solid is essential to ensure a saturated solution.[1]

-

Seal the vials and place them in a shaker or incubator at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). Agitation is crucial to maximize the surface area of the solute in contact with the solvent.

-

After the equilibration period, visually confirm that excess solid remains.

-

-

Sample Preparation for Analysis:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to avoid artificially high results.

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

-

Analysis and Calculation:

-

Inject the diluted sample into the calibrated HPLC or GC system and determine the concentration of the diluted solution from the calibration curve.

-

Calculate the original solubility in the test solvent by multiplying the measured concentration by the dilution factor.

-

Causality of Experimental Choices and Trustworthiness

-

Why excess solute? To ensure that the solvent is fully saturated with the solute, leading to a true equilibrium solubility measurement.

-

Why constant temperature and agitation? Solubility is temperature-dependent. Maintaining a constant temperature ensures reproducibility.[1] Agitation accelerates the dissolution process to reach equilibrium faster.

-

Why centrifugation and filtration? These steps are crucial for ensuring that only the dissolved solute is being measured, preventing undissolved particles from contaminating the sample and leading to erroneous results.

-

Why a calibration curve? This provides a reliable and reproducible method for quantifying the concentration of the solute in the saturated solution.[2]

Conclusion

While direct experimental data on the solubility of this compound is not currently available in the public domain, a thorough understanding of its molecular structure allows for a strong predictive framework. This guide provides a scientifically grounded prediction of its solubility profile and, more importantly, a detailed and robust experimental protocol for its determination. By following the outlined procedures, researchers can confidently and accurately characterize this important physicochemical property, enabling its effective use in organic synthesis, medicinal chemistry, and materials science.

References

-

Alloprof. Measuring Solubility. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of Methyl 3,4-dihydro-2H-pyran-6-carboxylate in Diels-Alder Cycloadditions

Abstract

The Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry for its remarkable efficiency in constructing six-membered rings with high stereocontrol.[1] This guide focuses on Methyl 3,4-dihydro-2H-pyran-6-carboxylate, a versatile yet underexplored dienophile. Its unique structure, featuring an electron-deficient alkene within a dihydropyran framework, makes it a valuable precursor for synthesizing complex oxabicyclic systems. These systems are prevalent in numerous biologically active natural products and pharmaceutical agents.[2] This document provides an in-depth analysis of its reactivity, mechanistic considerations, and detailed protocols for its application in both thermal and Lewis acid-catalyzed Diels-Alder reactions, tailored for researchers in synthetic chemistry and drug development.

Introduction: Unveiling the Dienophile's Potential

This compound is an α,β-unsaturated ester incorporated into a cyclic vinyl ether. This structural arrangement confers specific electronic properties that are highly advantageous for [4+2] cycloadditions.

-

Electronic Nature: The carboxylate group is strongly electron-withdrawing, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). In a normal-demand Diels-Alder reaction, this creates a favorable energy gap with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene, accelerating the reaction.[3]

-

Structural Significance: The resulting Diels-Alder adducts are 2-oxabicyclo[2.2.2]octene derivatives. This motif is a synthetically powerful intermediate, providing a rigid scaffold from which multiple stereocenters can be elaborated for the synthesis of complex molecules and natural products.[2]

The strategic choice of this dienophile allows chemists to rapidly introduce molecular complexity and build chiral frameworks, essential for modern drug discovery.

Mechanistic Insights and Stereochemical Control

The Diels-Alder reaction proceeds via a concerted, pericyclic mechanism, allowing for the simultaneous formation of two new carbon-carbon bonds and up to four new stereocenters.[1][3] The stereochemical outcome is a critical consideration for any synthetic application.

The Endo Rule and Orbital Overlap

In reactions involving cyclic dienophiles, two primary stereochemical pathways, endo and exo, are possible.

-

Endo Transition State: The substituent on the dienophile (the carboxylate group) is oriented towards the π-system of the diene. This arrangement is often favored kinetically due to "secondary orbital interactions," a stabilizing overlap between the p-orbitals of the withdrawing group and the developing π-bond of the diene.

-

Exo Transition State: The substituent is oriented away from the diene's π-system. This adduct is often the thermodynamically more stable product due to reduced steric hindrance.

While the "endo rule" is a powerful predictor, the final product ratio can be influenced by reaction temperature, solvent, and the use of catalysts.[3][4]

Lewis Acid Catalysis for Enhanced Selectivity

Lewis acids can dramatically accelerate the reaction and enhance its selectivity. They coordinate to the carbonyl oxygen of the ester group, further lowering the LUMO energy of the dienophile and amplifying its electron-deficient character. This often leads to:

-

Increased Reaction Rate: Allowing reactions to proceed at lower temperatures.

-